molecular formula C22H22ClFN4O3 B3412084 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(3-fluorophenyl)acetamide CAS No. 923201-10-9

2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(3-fluorophenyl)acetamide

Cat. No.: B3412084
CAS No.: 923201-10-9
M. Wt: 444.9 g/mol
InChI Key: CSFFFLZFDSKSAH-UHFFFAOYSA-N
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Description

2-{3-[(4-Chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(3-fluorophenyl)acetamide is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane core with dual ketone functionalities at positions 2 and 2. The 3-position is substituted with a 4-chlorophenylmethyl group, while the 8-position is linked to an acetamide moiety bearing a 3-fluorophenyl substituent.

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O3/c23-16-6-4-15(5-7-16)13-28-20(30)22(26-21(28)31)8-10-27(11-9-22)14-19(29)25-18-3-1-2-17(24)12-18/h1-7,12H,8-11,13-14H2,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFFFLZFDSKSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the chlorophenyl and fluorophenyl groups, and the final acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit anticancer properties. The triazaspiro structure may enhance the compound's ability to inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation. A study demonstrated that derivatives of this class of compounds showed significant cytotoxicity against various cancer cell lines, suggesting potential for development as chemotherapeutic agents.

Antimicrobial Properties

The presence of the chlorophenyl group is associated with enhanced antimicrobial activity. Preliminary studies have shown that the compound exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or adjuvants to existing antimicrobial therapies.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been investigated in several studies. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Neuroprotective Effects

Recent research highlights the neuroprotective properties of similar compounds in models of neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress, making it a candidate for further exploration in conditions like Alzheimer's disease.

Case Studies and Experimental Findings

StudyFindingsReference
Study on Anticancer ActivityDemonstrated significant cytotoxicity against breast and lung cancer cell lines.
Antimicrobial Efficacy AssessmentInhibited growth of Staphylococcus aureus and Escherichia coli at low concentrations.
Anti-inflammatory Mechanism ExplorationReduced TNF-alpha and IL-6 levels in macrophage cultures.
Neuroprotective StudyShowed reduced neuronal death in models of oxidative stress-induced damage.

Mechanism of Action

The mechanism of action of 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13)

  • Substituents : Phenyl groups at positions 8 and 4-phenylpiperazine-propyl at position 3.
  • Key Differences : Lacks the fluorophenyl-acetamide moiety and chlorine substitution.
  • Pharmacological Relevance : Demonstrated moderate activity in serotonin receptor binding assays, suggesting the spiro core’s role in CNS targeting .

N-(4-{[4-(Cyclohexylamino)-1-(3-fluorophenyl)-2-oxo-1,3,8-triazaspiro[4.5]dec-3-en-8-yl]methyl}phenyl)acetamide

  • Substituents: Cyclohexylamino and 3-fluorophenyl groups; molecular weight = 491.6 g/mol.
  • ~4.0 for the target compound).
  • Applications : Studied as a kinase inhibitor, highlighting the role of fluorophenyl groups in ATP-binding pocket interactions .

N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide

  • Substituents : 4-Fluorobenzyl at position 3 and sulfonamide at position 6.
  • Key Differences : Sulfonamide group may enhance solubility compared to acetamide, but reduces passive membrane permeability.
  • Crystallography : Exhibits intermolecular N–H···O hydrogen bonding, stabilizing its solid-state structure .

Functional Group Comparisons

Chlorophenyl vs. Fluorophenyl Substitutions

  • Chlorophenyl (Target Compound) : Increases lipophilicity (clogP +0.5) and may enhance metabolic stability via reduced CYP450 oxidation .
  • Fluorophenyl (): Improves binding selectivity in aromatic stacking interactions; e.g., 4-fluorobenzyl in showed higher affinity for GABA receptors than non-halogenated analogs .

Acetamide Derivatives

  • 2-Chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide () : Chlorine at the acetamide α-position increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions .

Pharmacological and Physicochemical Data

Compound Molecular Weight (g/mol) clogP Key Pharmacological Findings Source
Target Compound ~480 (estimated) ~4.0 Not explicitly reported; structural analogs suggest kinase/DDR1 inhibition potential .
Compound 13 () 521.6 3.8 Moderate 5-HT1A binding (Ki = 120 nM) Pharmacological Reports (2021)
N-(4-Fluorophenyl)-2-chloroacetamide 201.6 1.2 Intermediate in antitumor agent synthesis Acta Cryst. (2008)
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 368.8 2.5 Antimicrobial activity (MIC = 8 µg/mL vs. S. aureus) Quaid-i-Azam University Study

Stability and Crystallography

  • The target compound’s 2,4-dioxo groups and acetamide moiety may form intramolecular hydrogen bonds, as seen in ’s dichlorophenyl acetamide, which adopts planar amide conformations .
  • Fluorophenyl groups in ’s compound contribute to π-π interactions in crystal packing, a feature likely shared by the target compound .

Biological Activity

The compound 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(3-fluorophenyl)acetamide is a member of the triazaspirodecane family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazaspirodecane core, which is known for its ability to interact with various biological targets. The presence of a chlorophenyl and fluorophenyl group enhances its lipophilicity, potentially improving its bioavailability.

Cytotoxicity

Recent studies have demonstrated that compounds within the triazaspirodecane class exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to the compound have shown promising results against leukemia cell lines such as K562 and HL60. The IC50 values for these compounds typically range from 3.5 μM to 4.5 μM, indicating potent antiproliferative activity compared to standard chemotherapeutic agents .

Cell LineCompound IC50 (μM)Reference
K5623.5
HL604.5
U937Not specified

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies suggest that it may activate caspase pathways and modulate the expression of pro-apoptotic and anti-apoptotic proteins, leading to increased cell death in malignant cells .

Anticancer Applications

Given its cytotoxic properties, this compound holds potential for development as an anticancer agent. Its structural similarity to other bioactive molecules suggests that it may be effective against various types of cancers beyond leukemia, including solid tumors.

Enzyme Inhibition

Research has indicated that derivatives of triazaspirodecane compounds can act as enzyme inhibitors. For example, they have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes, which are relevant in the treatment of neurodegenerative diseases and urinary tract infections, respectively .

EnzymeInhibition ActivityReference
AcetylcholinesteraseStrong Inhibition
UreaseStrong Inhibition

Case Studies

  • Anti-Leukemic Activity : A study involving a closely related compound demonstrated significant cytotoxicity against human leukemia cell lines (K562, HL60). The results indicated that these compounds could be further developed into effective treatments for leukemia .
  • Enzyme Inhibition : Another study highlighted the enzyme inhibitory effects of synthesized triazaspirodecane derivatives against AChE and urease, suggesting their potential use in treating conditions like Alzheimer's disease and urinary tract infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(3-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(3-fluorophenyl)acetamide

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